molecular formula C22H20N4O2 B2458579 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1795420-68-6

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2458579
CAS No.: 1795420-68-6
M. Wt: 372.428
InChI Key: QYCUFHOGRQTNOF-UHFFFAOYSA-N
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Description

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .

Chemical Reactions Analysis

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUFHOGRQTNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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